

Spectroscopic Profile of 3-(Trifluoromethyl)styrene: A Technical Guide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)styrene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Trifluoromethyl)styrene** (m-vinylbenzotrifluoride), a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Physicochemical Properties

Basic physicochemical data for **3-(Trifluoromethyl)styrene** is summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₇ F ₃ ^[1]
Molecular Weight	172.15 g/mol ^{[1][2]}
Appearance	Colorless liquid
Boiling Point	64.5 °C at 40 mmHg ^[2]
Density	1.161 g/mL at 25 °C ^[2]
Refractive Index (n ²⁰ /D)	1.465 ^[2]

Spectroscopic Data

The following tables present the key spectroscopic data for **3-(Trifluoromethyl)styrene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.65 - 7.40	m	-	Aromatic-H
6.75	dd	17.6, 10.9	Vinylic-H
5.85	d	17.6	Vinylic-H (trans)
5.40	d	10.9	Vinylic-H (cis)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
138.5	Ar-C
136.0	Vinylic =CH
131.0 (q, $J = 32$ Hz)	Ar-C-CF ₃
129.0	Ar-CH
125.5 (q, $J = 3.8$ Hz)	Ar-CH
124.0 (q, $J = 272$ Hz)	-CF ₃
123.0 (q, $J = 3.8$ Hz)	Ar-CH
116.5	Vinylic =CH ₂

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3090	Medium	=C-H stretch (vinylic and aromatic)
~1635	Medium	C=C stretch (vinylic)
~1610, 1490, 1450	Medium-Strong	C=C stretch (aromatic ring)
~1330	Strong	C-F stretch (trifluoromethyl group)
~1160, 1120	Strong	C-F stretch (trifluoromethyl group)
~995, 910	Strong	=C-H bend (out-of-plane, vinylic)
~800, 700	Strong	C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
172	High	[M] ⁺ (Molecular Ion)
153	Moderate	[M-F] ⁺
151	Moderate	[M-H-F] ⁺ or [M-HF] ⁺
103	High	[M-CF ₃] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of **3-(Trifluoromethyl)styrene** (approx. 5-10 mg) was dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- ^1H NMR: The spectrum was recorded on a 300 MHz or 400 MHz spectrometer. Key acquisition parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: The spectrum was acquired on the same instrument at a frequency of 75 MHz or 100 MHz. A spectral width of 0-200 ppm was used, with broadband proton decoupling. A larger number of scans and a longer relaxation delay (2-5 seconds) were employed to ensure accurate integration of all carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **3-(Trifluoromethyl)styrene** was placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum was recorded over the range of $4000\text{-}650\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

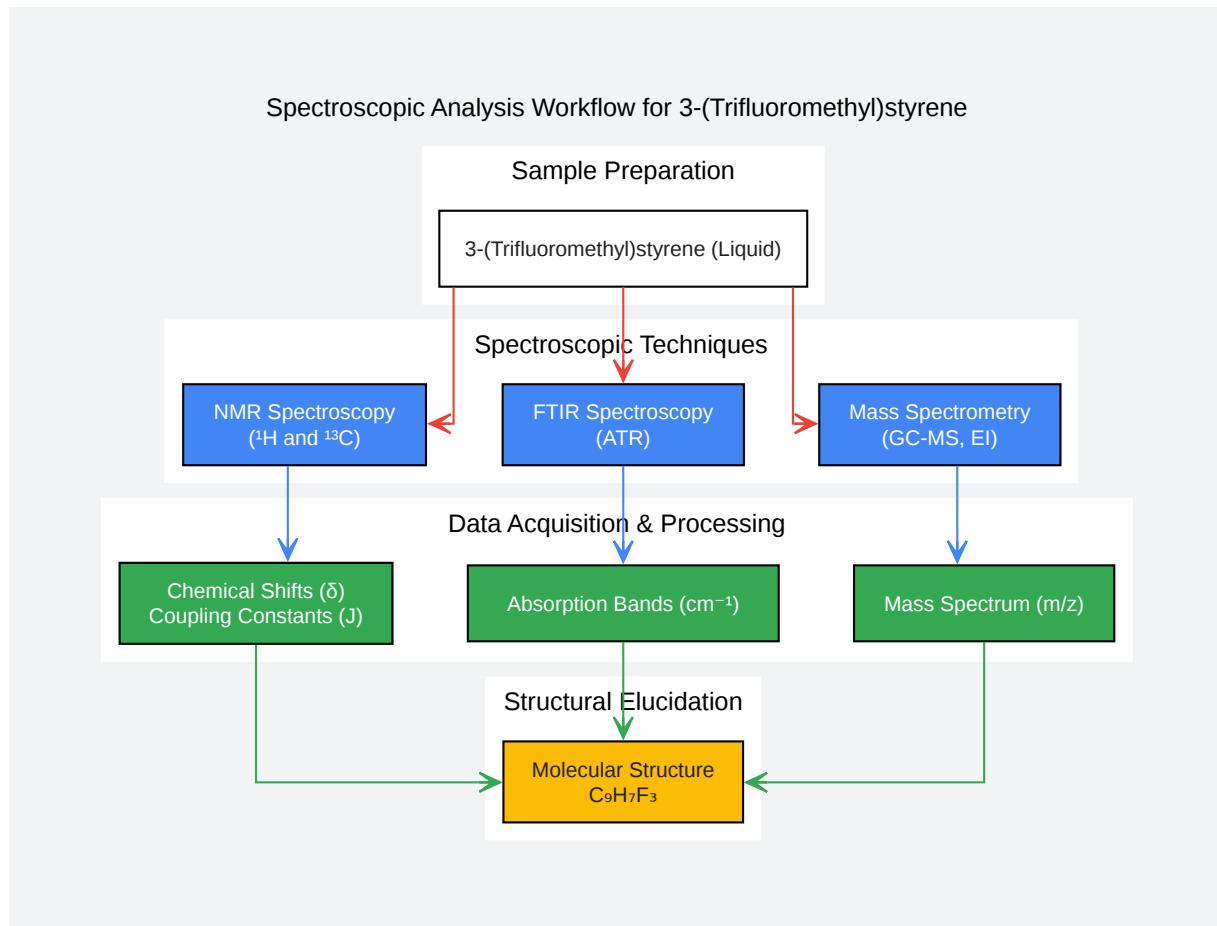
Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system operating in Electron Ionization (EI) mode. A dilute solution of **3-(Trifluoromethyl)styrene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC.

- Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to start at a low temperature (e.g., $50\text{ }^\circ\text{C}$) and ramp up to a higher temperature (e.g., $250\text{ }^\circ\text{C}$) to ensure good separation.
- Mass Spectrometry: The separated components were introduced into the ion source of the mass spectrometer. The electron energy was set to a standard 70 eV. The mass analyzer

scanned a mass-to-charge (m/z) range of approximately 40-300 amu.

Data Interpretation and Visualization

The logical workflow for the spectroscopic analysis of an organic compound like **3-(Trifluoromethyl)styrene** is depicted in the following diagram.



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Caption: Spectroscopic analysis workflow.

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